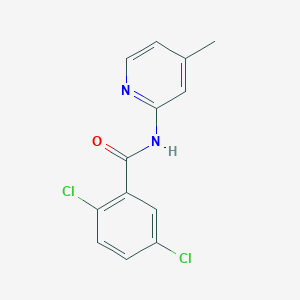![molecular formula C19H23BrFNO3 B239701 N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine](/img/structure/B239701.png)
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine, also known as BFBM, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. BFBM is a selective agonist of the 5-HT2B receptor, which is a subtype of the serotonin receptor. In
Mechanism of Action
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine binds selectively to the 5-HT2B receptor and activates it, leading to various downstream signaling pathways. The activation of the 5-HT2B receptor by N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine leads to the activation of phospholipase C, which in turn leads to the release of inositol triphosphate and diacylglycerol. These second messengers activate various downstream signaling pathways, including the activation of protein kinase C and the release of calcium from intracellular stores.
Biochemical and Physiological Effects
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has various biochemical and physiological effects, including the activation of the 5-HT2B receptor and the downstream signaling pathways. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has been shown to increase the contractility of cardiac muscle cells and smooth muscle cells. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has also been shown to induce platelet aggregation and increase the release of serotonin from platelets. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has also been shown to have an effect on the central nervous system, although the exact mechanism of this effect is not yet fully understood.
Advantages and Limitations for Lab Experiments
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has several advantages for lab experiments, including its selectivity for the 5-HT2B receptor and its ability to activate downstream signaling pathways. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine is also relatively easy to synthesize, which makes it readily available for use in scientific research. However, one limitation of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine is that it has not been extensively studied in vivo, which limits its potential applications in various fields.
Future Directions
There are several future directions for the study of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine, including its potential applications in drug design and the study of the serotonin receptor and its subtypes. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine could be used as a starting point for the development of new drugs that target the 5-HT2B receptor and its downstream signaling pathways. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine could also be used in the study of the role of the serotonin receptor and its subtypes in various physiological processes, including cardiovascular function, smooth muscle contraction, and platelet aggregation. Additionally, further studies are needed to fully understand the effects of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine on the central nervous system and its potential applications in this field.
Synthesis Methods
The synthesis of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine involves several steps, including the reaction of 5-methoxy-2-nitrobenzaldehyde with 4-fluorobenzyl bromide, followed by the reduction of the nitro group to an amine using hydrogen gas and palladium on carbon. The resulting amine is then reacted with 3-bromo-4-hydroxybenzyl alcohol and 3-methoxy-1-propanamine to yield N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine.
Scientific Research Applications
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has been used in various scientific research studies, including studies on the serotonin receptor and its subtypes. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has been shown to be a selective agonist of the 5-HT2B receptor, which is involved in various physiological processes, including cardiovascular function, smooth muscle contraction, and platelet aggregation. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has also been used in studies on drug-receptor interactions and drug design.
properties
Product Name |
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine |
|---|---|
Molecular Formula |
C19H23BrFNO3 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C19H23BrFNO3/c1-23-9-3-8-22-12-15-10-17(20)19(18(11-15)24-2)25-13-14-4-6-16(21)7-5-14/h4-7,10-11,22H,3,8-9,12-13H2,1-2H3 |
InChI Key |
HZOOZPUDYCPOBH-UHFFFAOYSA-N |
SMILES |
COCCCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC |
Canonical SMILES |
COCCCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B239628.png)


![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)




![N-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B239664.png)